2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(14-11-19-15-6-2-1-5-13(14)15)18(24)20-9-12-10-21-22-8-4-3-7-16(12)22/h1-8,10-11,19H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWPWLUUSOKROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole-3-carbaldehyde, which is then subjected to a condensation reaction with pyrazolo[1,5-a]pyridine derivatives. The final step involves the formation of the acetamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the indole and pyrazolopyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole and pyrazolopyridine compounds .
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyridine provides a six-membered aromatic ring with one nitrogen atom, influencing electronic properties and binding pocket compatibility.
- F-DPA and DPA-714 () : These analogs substitute pyrazolo[1,5-a]pyrimidine, a seven-membered ring with two nitrogen atoms. This increases polarity and may enhance interactions with polar residues in enzymes or receptors. Preclinical studies suggest such derivatives are effective radiotracers for imaging neuroinflammation .
Substituent Effects
Crystallographic and Hydrogen-Bonding Profiles
- Target Compound : While crystallographic data are unavailable, the indole and acetamide groups likely form intermolecular hydrogen bonds, as observed in related structures (e.g., N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , ). Such interactions stabilize crystal lattices and influence solubility .
- Methyl-Sulfanyl Derivative () : The methyl-sulfanyl group in N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide introduces sulfur-mediated van der Waals interactions, enhancing packing efficiency .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a novel derivative that integrates both indole and pyrazolo-pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure highlights the integration of an indole and a pyrazolo-pyridine unit, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar pyrazole derivatives. For instance, compounds containing the pyrazolo-pyridine framework have shown significant cytotoxic effects against various cancer cell lines. In particular:
- MCF7 (breast cancer) : Compounds exhibited IC50 values ranging from 3.79 to 12.50 µM.
- A549 (lung cancer) : Some derivatives demonstrated IC50 values as low as 26 µM, indicating potent growth inhibition.
Table 1 summarizes the IC50 values of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 0.71 |
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of cell proliferation : Compounds have been shown to induce apoptosis in cancer cells.
- Targeting specific kinases : For example, certain derivatives inhibit Aurora-A kinase and CDK2, critical regulators in cell cycle progression.
Study 1: Synthesis and Evaluation
A recent study synthesized various pyrazole derivatives and evaluated their antiproliferative activities. The study found that compounds with both indole and pyrazolo-pyridine structures exhibited enhanced activity against cancer cell lines compared to those without these moieties .
Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships indicated that modifications on the indole or pyrazolo-pyridine rings significantly influenced biological activity. For instance, substituents at specific positions on the indole ring enhanced cytotoxicity against HepG2 cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide?
- Methodology : The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of indole-3-carboxylic acid derivatives with activated carbonyl agents (e.g., oxalyl chloride) to form the 2-oxoacetamide backbone.
- Step 2 : Coupling the pyrazolo[1,5-a]pyridine-methylamine moiety via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, DMF with Hünig’s base).
- Key Considerations : Use TLC or HPLC to monitor reaction progress. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC/MS : Confirm molecular weight and purity (>95%).
- NMR Spectroscopy : Assign indole NH (~10.5 ppm), pyrazole protons (6.5–8.5 ppm), and acetamide carbonyl signals (~168–170 ppm).
- X-ray Crystallography : For absolute configuration verification, use SHELX software (SHELXL for refinement, SHELXS for structure solution) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening Protocols :
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Test against kinases (e.g., JAK) or receptors linked to pyrazolo[1,5-a]pyridine scaffolds. Use fluorescence polarization or ADP-Glo™ assays .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s binding affinity for specific targets?
- Approach :
- Perform docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., CDK2 or JAK kinases).
- Analyze hydrogen-bonding interactions between the indole NH, acetamide carbonyl, and active-site residues.
- Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Troubleshooting :
- Solubility issues : Use DMSO stock solutions with ≤0.1% final concentration; validate with dynamic light scattering (DLS).
- Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics, CRISPR-edited cell lines).
- Data normalization : Include internal controls (e.g., staurosporine for cytotoxicity) and replicate experiments (n ≥ 3) .
Q. How can intramolecular cyclization be leveraged to design derivatives with improved pharmacokinetics?
- Synthetic Design :
- Introduce electron-withdrawing groups (e.g., -CN, -NO₂) on the pyrazole ring to facilitate aldol-type cyclization (e.g., KOtBu in THF, 60°C).
- Characterize cyclized products via HRMS and NOESY NMR to confirm regioselectivity.
- Evaluate metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
